![molecular formula C19H19N5O2S B3013831 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2097920-95-9](/img/structure/B3013831.png)
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide has not been directly reported in the provided papers. However, similar synthetic methods for related compounds can offer insights into potential synthetic routes. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involved a one-pot reaction using potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Another related compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, was synthesized through a five-step process starting from 2-nitrobenzoic acid, involving chlorination, aminolysis, reduction, condensation, and reduction steps . These methods suggest that the synthesis of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide could potentially involve similar multi-step synthetic strategies, including activation of carboxylic acids, amine coupling, and subsequent cyclization reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray single-crystal diffraction. For example, the crystal structures of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their oxidized forms were determined, revealing bond lengths, bond angles, and dihedral angles . The single crystal structure of a supramolecular gelator, 3-methyl-N-(thiazol-2-yl) benzamide, showed a helical assembly driven by π-π interaction along with cyclic N–H∙∙∙N and S∙∙∙O interaction . These findings suggest that the molecular structure of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide could also exhibit complex non-covalent interactions influencing its three-dimensional conformation and potentially its biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that the functional groups present in these molecules can undergo various transformations. The oxidation step using copper(II) chloride in the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives suggests that redox reactions could be relevant for modifying similar structures . Additionally, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives points to the importance of non-covalent interactions, such as hydrogen bonding and π-π interactions, in the self-assembly processes of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly reported, but the cytotoxic activity of the synthesized N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes against various human cancer cell lines indicates that these compounds have significant biological relevance . The gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives in ethanol/water and methanol/water mixtures, along with their low minimum gelator concentration (MGC), suggests that these compounds have unique physicochemical properties that enable them to form stable gels . These insights could be extrapolated to hypothesize about the properties of N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide, such as its solubility, stability, and potential biological activities.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition for Anticancer Activity
Compounds structurally related to N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been identified as selective histone deacetylase (HDAC) inhibitors. These compounds exhibit potent anticancer activity by blocking cancer cell proliferation, inducing histone acetylation, upregulating p21 protein expression, and promoting apoptosis. They have shown significant promise in clinical trials, indicating their potential as therapeutic agents against various cancers (Zhou et al., 2008).
Capillary Electrophoresis in Pharmaceutical Analysis
In pharmaceutical research, nonaqueous capillary electrophoresis has been developed for the separation and analysis of imatinib mesylate and related substances, demonstrating the versatility of similar compounds in facilitating quality control and analytical methodologies in drug development (Ye et al., 2012).
Synthesis of Novel Heterocyclic Compounds
The compound's structural motifs are conducive to synthesizing a wide range of heterocyclic derivatives with potential biological activities. For instance, derivatives of tetrahydropyrimidine and their transformation into thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives have been explored for their potential applications in medicinal chemistry (Fadda et al., 2013).
Anti-Inflammatory and Analgesic Agents
Structurally complex molecules related to the requested compound have been synthesized from natural precursors and evaluated for their biological activities. Such compounds have shown significant COX-2 inhibition, analgesic, and anti-inflammatory properties, making them promising candidates for developing new therapeutic agents (Abu‐Hashem et al., 2020).
Molecular Docking and Antitumor Activities
The incorporation of pyrimidine and related moieties into novel cyclic systems has been studied for their cytotoxic activities against various cancer cell lines. These studies not only contribute to our understanding of the structure-activity relationship but also aid in the design of compounds with enhanced antitumor properties (Adhami et al., 2014).
Propiedades
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-17(14-4-6-16(7-5-14)26-19-22-10-12-27-19)23-13-15-3-1-11-24(15)18-20-8-2-9-21-18/h2,4-10,12,15H,1,3,11,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJKAFSTDLFTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

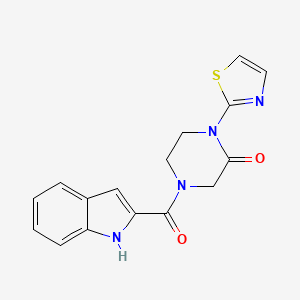
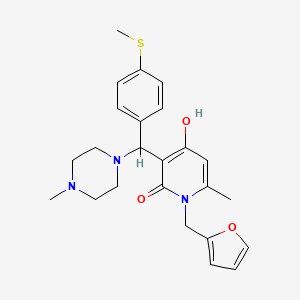
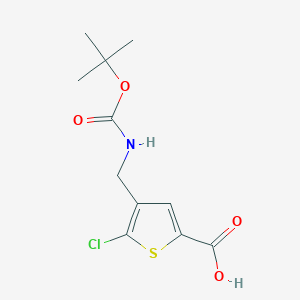
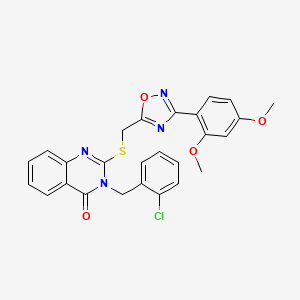
![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)
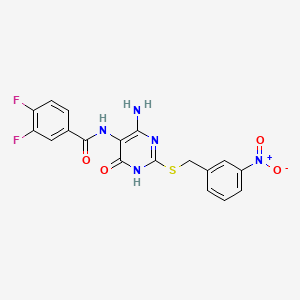
![2-methyl-5-phenethyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3013760.png)
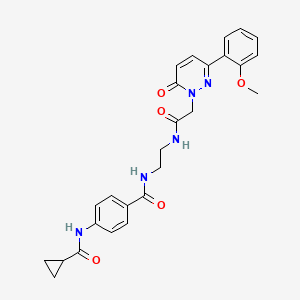
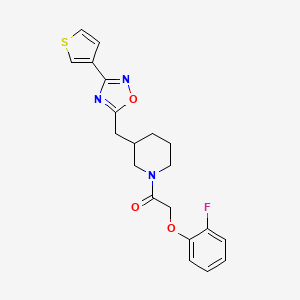
![1-[(3-Chlorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B3013766.png)
![Ethyl 4-[4-(2-hydrazino-2-oxoethoxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3013767.png)
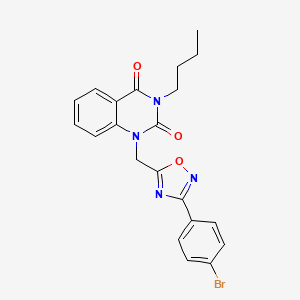
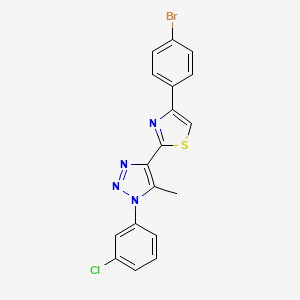
![2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide](/img/structure/B3013771.png)